molecular formula C16H21IN2O4 B4289521 Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B4289521
M. Wt: 432.25 g/mol
InChI Key: UNYRCQYKEAODQZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a tert-butyl ester group, and an iodinated phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the iodinated phenyl group through a coupling reaction. The tert-butyl ester group is then introduced via esterification. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, with catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodinated phenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate: Similar structure but with a thiazolidine ring instead of an iodinated phenyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxy group.

Uniqueness

Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate is unique due to its iodinated phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O4/c1-16(2,3)23-15(22)19-9-12(20)8-13(19)14(21)18-11-6-4-10(17)5-7-11/h4-7,12-13,20H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYRCQYKEAODQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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